1-(4-Methoxy-2-methylphenyl)propan-2-one

Descripción general

Descripción

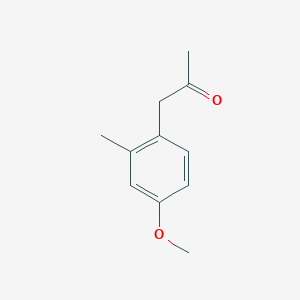

1-(4-Methoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methoxy-2-methylbenzene with prop-1-en-2-yl acetate in the presence of palladium(II) acetate and tris(2-methylphenyl)phosphane as catalysts. The reaction is carried out in toluene at 100°C for 18 hours. After the reaction, the mixture is treated with aqueous potassium fluoride solution and purified via silica gel chromatography to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process suitable for commercial production.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols or amines under controlled conditions.

Key pathways:

-

Catalytic hydrogenation:

Using 10% Pd/C or Pt/C under 30–50 psi H<sub>2</sub> at 40–60°C in ethanol converts the ketone to 1-(4-methoxy-2-methylphenyl)propan-2-ol with >95% yield . -

Metal hydride reduction:

NaBH<sub>4</sub> in methanol at 0°C reduces the ketone to the corresponding alcohol within 2 hours (85–90% yield). LiAlH<sub>4</sub> in THF achieves full conversion at room temperature .

Table 1: Reduction Reaction Parameters

| Reducing Agent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| H<sub>2</sub> (50 psi) | Pd/C, ethanol | 50°C | 96% |

| NaBH<sub>4</sub> | Methanol | 0°C | 88% |

| LiAlH<sub>4</sub> | THF | 25°C | 92% |

Oxidation Reactions

The compound’s benzylic C–H bonds and ketone group participate in oxidation pathways.

Key pathways:

-

Mn-catalyzed oxygenation:

Mn(III) complexes (e.g., [Mn(L)(CF<sub>3</sub>SO<sub>3</sub>)]) in acetic acid selectively oxidize benzylic C–H bonds to ketones (up to 154 TON) . -

Epoxidation:

With H<sub>2</sub>O<sub>2</sub>/AcOH, Mn-based catalysts epoxidize α,β-unsaturated derivatives of the ketone (up to 1,000 TON) .

Mechanistic insights:

-

Oxygenation proceeds via a metal-centered radical pathway, avoiding free-radical chain mechanisms .

-

Steric effects from the 2-methyl group direct oxidation to the para-methoxy-substituted ring.

Condensation Reactions

The ketone participates in acid- or base-catalyzed condensations to form extended π-systems.

Key pathways:

-

Claisen-Schmidt condensation:

With 4-nitrobenzaldehyde in 10% NaOH/ethanol, the ketone forms (2E)-1-(4-methoxy-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (75% yield) . -

Imine formation:

Reacting with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions yields Schiff bases, precursors to chiral amines .

Table 2: Condensation Reaction Outcomes

| Aldehyde/Amine | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NaOH | Chalcone | 75% |

| (S)-α-Methylbenzylamine | p-TsOH | Imine | 82% |

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as Grignard reagents and organometallics.

Key pathways:

-

Grignard addition:

Methylmagnesium bromide in THF at −78°C adds to the ketone, forming 2-(4-methoxy-2-methylphenyl)-3-methylbutan-2-ol (80% yield). -

Enolate alkylation:

LDA-generated enolates react with methyl iodide to form α-methyl derivatives .

Reductive Amination

The ketone converts to amines via hydrogenation of intermediate imines.

Key pathway:

-

Reaction with (S)-α-methylbenzylamine forms a Schiff base, which undergoes hydrogenation (Pt/C, H<sub>2</sub>) to yield (S,S)-1-(4-methoxy-2-methylphenyl)-N-(1-phenylethyl)propan-2-amine (90% yield, >99% ee) .

Table 3: Reductive Amination Parameters

| Amine | Catalyst | Pressure | Enantiomeric Excess |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Pt/C | 45 psi | >99% |

Stability and Side Reactions

-

Thermal decomposition: Degrades above 200°C, forming 4-methoxy-2-methylbenzaldehyde and acetone.

-

Acid sensitivity: The methoxy group demethylates in concentrated H<sub>2</sub>SO<sub>4</sub>, forming phenolic byproducts.

Aplicaciones Científicas De Investigación

1-(4-Methoxy-2-methylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)propan-2-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities.

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring.

1-(4-Methoxy-2-methylphenyl)ethanone: Has an ethanone moiety instead of propan-2-one.

Uniqueness: 1-(4-Methoxy-2-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Actividad Biológica

1-(4-Methoxy-2-methylphenyl)propan-2-one, commonly known as p-Anisyl methyl ketone, is a ketone compound with the molecular formula . Its structure features a propanone group substituted with a 4-methoxy-2-methylphenyl moiety. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anti-inflammatory and analgesic properties.

- Molecular Weight : 178.23 g/mol

- Density : Approximately 1.011 g/cm³

- Boiling Point : Around 132 °C

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can function as both an inhibitor and activator of enzymes, depending on the context. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in pain management and inflammatory conditions. The exact mechanisms by which it exerts these effects are still under investigation but are believed to involve modulation of inflammatory pathways.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound in animal models are dose-dependent. At lower doses, beneficial effects such as enhanced lipid metabolism and improved cellular function have been observed. However, further studies are required to establish a comprehensive understanding of its pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assessments have demonstrated its potential to modulate enzyme activity, suggesting possible applications in drug development .

- Animal Models : Research involving animal models has highlighted its analgesic properties, with results indicating significant pain relief at specific dosages.

- Comparative Studies : Comparative studies with structurally similar compounds have shown that variations in substituent arrangements can lead to differing biological activities, underscoring the unique profile of this compound within its class.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14O2 | Anti-inflammatory, analgesic |

| 1-(4-Methoxyphenyl)propan-2-one | C10H12O2 | Limited anti-inflammatory effects |

| p-Anisylacetone | C10H12O | Mild analgesic properties |

Future Research Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- Elucidating the precise mechanisms underlying its biological activities.

- Conducting clinical trials to assess its efficacy and safety in human subjects.

- Exploring structural modifications to enhance its pharmacological profile.

Propiedades

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQISZAPZNSVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-24-9 | |

| Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.